molecular formula C8H3F2NO2 B1432599 6-Cyano-2,3-difluorobenzoic acid CAS No. 1500493-39-9

6-Cyano-2,3-difluorobenzoic acid

Cat. No. B1432599
M. Wt: 183.11 g/mol
InChI Key: FPFQUIOJLXUNFB-UHFFFAOYSA-N
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Description

6-Cyano-2,3-difluorobenzoic acid is a chemical compound with the molecular formula C8H3F2NO2 . It is a derivative of benzoic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms and one carbon atom is bonded to a cyano group (-CN).


Molecular Structure Analysis

The molecular structure of 6-Cyano-2,3-difluorobenzoic acid consists of a benzene ring with two fluorine atoms and a cyano group attached to it, along with a carboxylic acid group . The exact positions of these substituents can be determined by spectroscopic methods.

Scientific Research Applications

1. Synthesis and Application in Organic Chemistry

6-Cyano-2,3-difluorobenzoic acid and its derivatives are pivotal in the field of organic synthesis. Seto et al. (2019) demonstrated its application in the efficient scale-up synthesis of 5-cyano-2-formylbenzoic acid, a key intermediate for biologically important compounds, using continuous flow-flash chemistry (Seto et al., 2019). Schlosser and Heiss (2003) explored the regioflexible substitution of 1,3‐Difluorobenzene to create various benzoic acids, demonstrating the versatility of such compounds in organic chemistry (Schlosser & Heiss, 2003).

2. Catalysis and Chemical Reactions

In catalysis, 6-Cyano-2,3-difluorobenzoic acid derivatives are used to facilitate various chemical reactions. Maleki and Ashrafi (2014) utilized nano α-Al2O3 supported ammonium dihydrogen phosphate as a catalyst for synthesizing tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing the compound's role in enhancing reaction efficiency (Maleki & Ashrafi, 2014).

3. Analytical Chemistry and Spectroscopy

In analytical chemistry, derivatives of 6-Cyano-2,3-difluorobenzoic acid are employed in spectroscopic analysis. Papac, Wong, and Jones (1996) investigated the use of different matrices, including alpha-cyano-4-hydroxycinnamic acid, for mass spectrometry analysis of oligosaccharides, highlighting the compound's importance in analytical techniques (Papac, Wong, & Jones, 1996).

4. Material Science and Optoelectronics

In material science, 6-Cyano-2,3-difluorobenzoic acid derivatives find applications in the development of new materials. Jia et al. (2013) synthesized novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission properties, useful in electronics and optics (Jia et al., 2013). Karabacak, Cinar, and Cinar (2011) provided insights into the structural and spectroscopic characteristics of 2,3-difluorobenzoic acid, aiding in the understanding of material properties (Karabacak, Cinar, & Cinar, 2011).

5. Environmental Science

6-Cyano-2,3-difluorobenzoic acid derivatives also play a role in environmental science. Jaynes (1994) evaluated fluorobenzoate tracers in soils, contributing to the understanding of water movement in porous media (Jaynes, 1994).

6. Pharmaceutical and Medicinal Chemistry

In pharmaceutical chemistry, derivatives of 6-Cyano-2,3-difluorobenzoic acid are instrumental in the synthesis of new medicinal compounds. Shams et al. (2010) demonstrated its use in the synthesis of novel antitumor compounds, highlighting its potential in drug development (Shams et al., 2010).

Safety And Hazards

While specific safety and hazard information for 6-Cyano-2,3-difluorobenzoic acid is not available in the search results, carboxylic acids in general can cause skin and eye irritation and may be harmful if inhaled or ingested .

properties

IUPAC Name

6-cyano-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)6(7(5)10)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFQUIOJLXUNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-2,3-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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